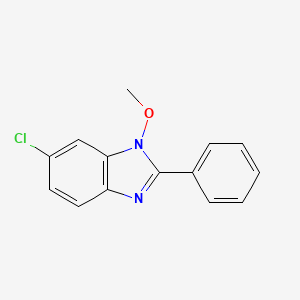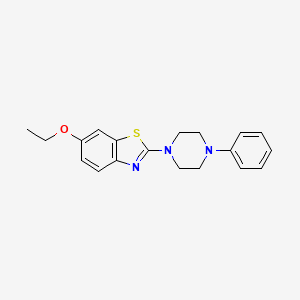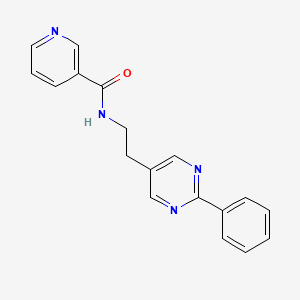![molecular formula C24H17F2N3O B2893664 8-fluoro-5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866348-45-0](/img/structure/B2893664.png)
8-fluoro-5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-fluoro-5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The exact mechanism of action of 8-fluoro-5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is not fully understood. However, studies have suggested that the compound exerts its anti-cancer activity by inhibiting the activity of topoisomerase IIα, which is an enzyme involved in DNA replication and transcription. The compound also induces apoptosis by activating caspase-3 and caspase-9, which are proteins involved in programmed cell death.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit antimicrobial activity. The compound has also been shown to have low toxicity, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 8-fluoro-5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline in lab experiments is its high potency and specificity. The compound has shown high affinity for cancer cells and has demonstrated significant anti-cancer activity. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for the research and development of 8-fluoro-5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline. One area of interest is the development of novel drug delivery systems that can improve the solubility and bioavailability of the compound. Another direction is the exploration of the compound's potential as a therapeutic agent for other diseases, such as autoimmune disorders and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential side effects.
In conclusion, 8-fluoro-5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline is a promising compound with potential applications in various scientific research fields. The compound has demonstrated significant anti-cancer, anti-inflammatory, and antimicrobial activities, and has low toxicity. However, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Synthesis Methods
The synthesis of 8-fluoro-5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline involves a multistep process. The starting material is 4-methoxyphenylacetic acid, which is converted to the corresponding acid chloride. This is then reacted with 4-fluorobenzylamine to form an amide intermediate. The intermediate is then reacted with 8-fluoro-5-(4-fluorobenzyl)-3-chloroquinoline to yield the final product.
Scientific Research Applications
The compound has shown potential in various scientific research applications, including anti-cancer, anti-inflammatory, and anti-microbial activities. Studies have shown that the compound has a high affinity for cancer cells and can induce apoptosis, making it a promising candidate for cancer treatment. The compound has also shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, the compound has demonstrated significant antimicrobial activity against various strains of bacteria and fungi.
properties
IUPAC Name |
8-fluoro-5-[(4-fluorophenyl)methyl]-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2N3O/c1-30-19-9-4-16(5-10-19)23-21-14-29(13-15-2-6-17(25)7-3-15)22-11-8-18(26)12-20(22)24(21)28-27-23/h2-12,14H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUVVTNIRMSGEKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-4-[(7H-purin-6-yl)amino]pyrrolidin-2-one](/img/structure/B2893584.png)
![(E)-N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2893586.png)


![N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide](/img/structure/B2893590.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2893592.png)


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2893597.png)

![1-(2,6-dichlorobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2893600.png)
![N-(2-(4-(phenethylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propane-1-sulfonamide](/img/structure/B2893604.png)